molecular formula C12H23N3O B1466322 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one CAS No. 1247195-47-6

2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one

Cat. No.: B1466322
CAS No.: 1247195-47-6
M. Wt: 225.33 g/mol
InChI Key: FFKXJJWPJREAIV-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H23N3O and its molecular weight is 225.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c13-11-5-8-14(9-11)10-12(16)15-6-3-1-2-4-7-15/h11H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKXJJWPJREAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one, with the CAS number 1247195-47-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is C12H23N3O, with a molecular weight of 225.33 g/mol. The structure features a pyrrolidine and azepane moiety, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC12H23N3O
Molecular Weight225.33 g/mol
CAS Number1247195-47-6

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The presence of amine groups suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Neuropharmacological Effects

The dual amine structure of this compound may also suggest neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter levels, potentially impacting conditions such as anxiety or depression.

Case Studies

Case Study 1: Anticancer Activity
In a study examining the effects of various PLK4 inhibitors on cancer cell lines, compounds structurally related to this compound demonstrated significant cytotoxic effects in vitro. The study highlighted the importance of the pyrrolidine ring in enhancing binding affinity to PLK4, suggesting that modifications to this structure could optimize anticancer activity.

Case Study 2: Neurotransmitter Modulation
Another investigation focused on compounds containing similar aminoalkyl structures and their effects on serotonin receptor activity. Results indicated that these compounds could enhance serotonin signaling, which may be beneficial in treating mood disorders. Although specific data on this compound is not yet available, the implications for its use in psychiatric applications are noteworthy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one
Reactant of Route 2
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2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.